2-Piperidin-1-yl-1-phenylethylamine structure and properties
2-Piperidin-1-yl-1-phenylethylamine structure and properties
An In-depth Technical Guide to 2-Piperidin-1-yl-1-phenylethylamine: Structure, Properties, and Applications
Abstract
2-Piperidin-1-yl-1-phenylethylamine is a chiral diamine built upon a phenethylamine framework, a scaffold of immense significance in medicinal chemistry and neuropharmacology. As a versatile synthetic intermediate, it serves as a crucial building block for a diverse range of more complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and analytical methodologies. Furthermore, it delves into its predicted pharmacological profile based on structure-activity relationships within the phenethylamine class, highlighting its potential applications for researchers, medicinal chemists, and professionals in drug discovery and development.
Molecular Identity and Physicochemical Properties
2-Piperidin-1-yl-1-phenylethylamine is a distinct organic molecule characterized by a central ethylamine chain substituted with both a phenyl and a piperidinyl group. The presence of a stereocenter at the C1 position (the carbon atom attached to the phenyl and amino groups) means the compound can exist as two distinct enantiomers, (R)- and (S)-2-Piperidin-1-yl-1-phenylethylamine.
Chemical Structure and Identifiers
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IUPAC Name: 1-Phenyl-2-(piperidin-1-yl)ethan-1-amine
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Synonyms: 1-Phenyl-2-piperidin-1-yl-ethylamine, 1-phenyl-2-(1-piperidinyl)ethanamine, α-(Piperidinomethyl)benzylamine
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CAS Number: 41208-22-4
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Molecular Formula: C₁₃H₂₀N₂
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Molecular Weight: 204.32 g/mol
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SMILES: C1CCN(CC(C2=CC=CC=C2)N)CC1
The core structure consists of a phenethylamine moiety, which is fundamental to many endogenous neurotransmitters like dopamine and norepinephrine.[1] The primary amine at C1 and the tertiary amine within the piperidine ring at C2 give the molecule its diamine character and influence its basicity and solubility.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Purity | ≥ 95% (Typically determined by NMR) | [2] |
| Storage | Store at 0-8°C under an inert atmosphere. Protect from moisture. | [2] |
| Solubility | Soluble in common organic solvents. As an amine, it is expected to form water-soluble salts (e.g., hydrochloride) upon reaction with acids. | Inferred |
| pKa | Not empirically determined, but estimated to have two pKa values corresponding to the primary amine (~9-10) and the tertiary piperidine amine (~10-11), typical for such functional groups. | Inferred |
Synthesis and Chemical Workflow
While specific, published one-pot syntheses for 2-Piperidin-1-yl-1-phenylethylamine are not prevalent in readily available literature, a logical and efficient pathway can be constructed from well-established organic reactions, starting from common precursors. A plausible two-step synthetic route involves the creation of a key intermediate followed by reductive amination.
Proposed Synthetic Pathway
A highly viable approach begins with the synthesis of 1-phenyl-2-(piperidin-1-yl)ethan-1-one from 2-bromo-1-phenylethanone (α-bromoacetophenone or phenacyl bromide). This intermediate is then subjected to reductive amination to yield the final product.
Caption: Proposed two-step synthesis of 2-Piperidin-1-yl-1-phenylethylamine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative lab-scale synthesis. Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Synthesis of 1-Phenyl-2-(piperidin-1-yl)ethan-1-one (Intermediate)
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-phenylethanone (1.0 eq), potassium carbonate (2.5 eq) as a base, and anhydrous acetonitrile as the solvent.
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Reaction: Add piperidine (1.1 eq) dropwise to the stirring suspension at room temperature.
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Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting keto-amine intermediate can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-Piperidin-1-yl-1-phenylethylamine (Final Product)
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Setup: In a flask, dissolve the intermediate 1-phenyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in methanol.
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Imine Formation: Add a source of ammonia, such as ammonium acetate (excess, ~5-10 eq). Stir the mixture at room temperature to facilitate the formation of the imine intermediate. An acidic catalyst (e.g., a drop of glacial acetic acid) can be added to promote this step.
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Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.
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Reaction: Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by carefully adding dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to a pH > 12.
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Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Final purification can be achieved via vacuum distillation or column chromatography to yield 2-Piperidin-1-yl-1-phenylethylamine as a liquid.[2]
Predicted Pharmacological Profile and Mechanism of Action
Direct pharmacological data for 2-Piperidin-1-yl-1-phenylethylamine is limited in public literature. However, its structural similarity to known psychoactive agents allows for a well-grounded prediction of its biological targets. The molecule is a hybrid of a phenethylamine core, common to stimulants and neurotransmitters, and a piperidine moiety, found in compounds like methylphenidate.[3]
Monoamine Transporter Interaction
The phenethylamine scaffold is a classic pharmacophore for interacting with monoamine transporters. It is highly probable that 2-Piperidin-1-yl-1-phenylethylamine acts as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).
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Dopamine Transporter (DAT): Many phenethylamine derivatives exhibit potent inhibitory effects on dopamine reuptake.[4][5][6] This action increases the concentration of dopamine in the synaptic cleft, leading to stimulant effects. The structure-activity relationship studies of related compounds suggest that the piperidine ring could confer significant affinity for DAT.[6]
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Norepinephrine Transporter (NET): Affinity for NET is also a common feature of this chemical class.[1] Inhibition of norepinephrine reuptake contributes to increased alertness and focus.
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Serotonin Transporter (SERT): While some phenethylamines have affinity for SERT, it is often lower than for DAT and NET unless specific substitutions are made on the phenyl ring to favor serotonin activity.[2][7][8][9]
Caption: Predicted mechanism of action via monoamine transporter inhibition.
NMDA Receptor Modulation
A compelling study on the structurally related compound, 1-(1,2-diphenylethyl)piperidine, demonstrated potent channel-blocking activity at the N-methyl-D-aspartate (NMDA) receptor.[6] Given the structural similarities, it is plausible that 2-Piperidin-1-yl-1-phenylethylamine also possesses affinity for the NMDA receptor ion channel, potentially acting as a non-competitive antagonist. This mechanism is distinct from monoamine transporter inhibition and is shared by drugs like ketamine and phencyclidine (PCP). Such activity could contribute to unique psychoactive or neuroprotective properties.
Applications in Research and Development
The primary value of 2-Piperidin-1-yl-1-phenylethylamine lies in its role as a versatile chemical scaffold.
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Pharmaceutical Development: It is a key intermediate for synthesizing more complex molecules targeting neurological disorders.[2] Its diamine nature provides two reactive sites for further chemical modification, allowing for the creation of extensive compound libraries for drug screening.
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Neurotransmitter Research: The compound can be used as a tool to probe the structure and function of monoamine transporters and potentially NMDA receptors.[2] By serving as a reference compound, it can help elucidate the binding pockets of these important neurological targets.
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Materials Science: Its ability to form stable complexes suggests potential applications in the development of novel polymers, coatings, or chemical sensors where its specific chemical properties can be leveraged.
Analytical Methodologies
Accurate identification and quantification are critical for any research chemical. Standard chromatographic techniques are well-suited for the analysis of 2-Piperidin-1-yl-1-phenylethylamine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of phenethylamine derivatives. Derivatization is often employed to improve chromatographic peak shape and produce characteristic mass fragments.
Protocol: GC-MS Analysis with TFAA Derivatization
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Sample Preparation: Dissolve a small quantity of the sample in a suitable solvent like ethyl acetate.
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Derivatization: To the sample solution, add a derivatizing agent such as trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., 60°C for 20 minutes) to form the trifluoroacetyl derivative.
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GC-MS Parameters:
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Column: A non-polar capillary column (e.g., HP-5MS or equivalent).
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Injection: Splitless mode for trace analysis.
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Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation.
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MS Detection: Use Electron Ionization (EI). Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification. The primary fragmentation pattern for phenethylamines involves cleavage of the Cα-Cβ bond.
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High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV or fluorescence detection is suitable for quantifying the compound and assessing its purity.
Protocol: RP-HPLC with UV Detection
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Instrumentation: An isocratic HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A buffered aqueous-organic mixture. For example, a solution of potassium dihydrogen phosphate in water (adjusted to an acidic pH of ~3.0 with phosphoric acid) mixed with acetonitrile. The exact ratio (e.g., 60:40 aqueous:organic) should be optimized for best separation.
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Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.
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Quantification: Create a calibration curve by plotting the peak area of known concentrations of a reference standard against their concentrations.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Piperidin-1-yl-1-phenylethylamine is not widely available, its safety profile can be inferred from the parent phenethylamine class.
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Hazards: Assumed to be harmful if swallowed or in contact with skin.[6] As an amine, it is likely corrosive and can cause skin burns and serious eye damage.[6]
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Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.
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Storage and Stability: Store in a tightly closed container in a cool, dry place (0-8°C).[2] The compound is potentially hygroscopic and air-sensitive. Storing under an inert gas like nitrogen or argon is recommended for long-term stability.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Piperidin-1-yl-1-phenylethylamine is a valuable molecule for chemical and pharmaceutical research. Its structure, combining the pharmacologically significant phenethylamine core with a versatile piperidine ring, makes it an ideal starting point for the synthesis of novel compounds with potential activity at key CNS targets, including monoamine transporters and NMDA receptors. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their discovery and development efforts. As with any research chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application.
References
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
- Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
- Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. PubMed.
- NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)
- 2-Piperidin-1-yl-1-phenylethylamine. Chem-Impex.
- Methylphenid
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central.
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
- 1-Phenyl-2-(piperidin-2-YL)ethan-1-one. Smolecule.
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
- Does piperidine work in reductive amin
- Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- 5-APB. Wikipedia.
- A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. PubMed Central.
- Process for preparing 1-phenyl-2-(2-pyridyl) ethanamine.
- 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
- Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. PubMed Central.
- 2-AMINO-1-PHENYLETHANOL synthesis. ChemicalBook.
- Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. Journal of the American Chemical Society.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed Central.
- Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter.
- 1-Phenyl-2-piperidin-1-ylethanol. PubChem.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.
- Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. PubMed.
- Phenylethanolamine. Wikipedia.
- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.
- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modul
- 2-Amino-2-phenylethanol. PubChem.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
